Cephalothin

説明

特性

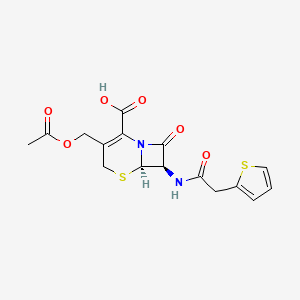

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIURVHNZVLADCM-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-71-9 (mono-hydrochloride salt) | |

| Record name | Cephalothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022783 | |

| Record name | Cephalothin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefalotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |

| Record name | Cefalotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALOTHIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefalotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Solid | |

CAS No. |

153-61-7 | |

| Record name | Cephalothin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefalotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephalothin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALOTHIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefalotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-160.5 °C, 160 - 160.5 °C | |

| Record name | Cefalotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALOTHIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefalotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cephalothin on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalothin, a first-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying this compound's activity, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the induction of autolytic processes. This document synthesizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support research and development in the field of antibacterial therapeutics.

Introduction

This compound is a semi-synthetic, first-generation cephalosporin antibiotic derived from 7-aminocephalosporanic acid.[1] Like other β-lactam antibiotics, its primary target is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis.[2] This guide delves into the core mechanism of action of this compound, providing a technical resource for professionals in microbiology, pharmacology, and drug development.

Molecular Mechanism of Action

The bactericidal action of this compound is a multi-step process that ultimately leads to cell death through the weakening of the bacterial cell wall.

Targeting Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of enzymes located in the bacterial cell membrane that are crucial for the final steps of peptidoglycan synthesis.[2] PBPs are transpeptidases, carboxypeptidases, and endopeptidases involved in the cross-linking of peptidoglycan chains.

This compound, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, irreversibly binds to the active site of these enzymes.[3] The strained β-lactam ring of this compound is attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[4] This acylation inactivates the PBP, preventing it from carrying out its normal function in cell wall biosynthesis.[4]

Inhibition of Peptidoglycan Synthesis

The inactivation of PBPs by this compound directly inhibits the transpeptidation reaction, which is the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer.[5] This disruption of the cross-linking process results in a weakened and structurally compromised cell wall.[2] The inhibition of peptidoglycan synthesis is a critical step in the bactericidal cascade initiated by this compound.[6]

Induction of Autolytic Enzymes

In addition to inhibiting cell wall synthesis, this compound can also trigger the activity of endogenous autolytic enzymes, such as murein hydrolases.[7] The precise mechanism of this induction is not fully elucidated but is thought to be a consequence of the disruption of the normal cell wall synthesis and remodeling processes. The uncontrolled degradation of the already weakened peptidoglycan by these autolysins contributes significantly to the bactericidal effect, leading to cell lysis.[7]

Quantitative Data

The efficacy of this compound can be quantified through various metrics, including its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.

Penicillin-Binding Protein (PBP) Affinity

| Cephalosporin | Bacterial Species | PBP | IC50 (µg/mL) |

| Ceftaroline | Staphylococcus aureus (MRSA) | PBP2a | 0.01 - 1 |

| Ceftaroline | Staphylococcus aureus (MSSA) | PBP1 | Varies |

| Ceftaroline | Staphylococcus aureus (MSSA) | PBP2 | Varies |

| Ceftaroline | Staphylococcus aureus (MSSA) | PBP3 | Varies |

| Ceftriaxone | Staphylococcus aureus | PBP2 | Selective |

| Cefotaxime | Staphylococcus aureus | PBP2 | Selective |

Note: This table provides examples of cephalosporin PBP binding affinities to illustrate the type of data generated. Specific IC50 values for this compound may vary.[8][9]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The following tables summarize the MIC50 and MIC90 values for this compound against a range of Gram-positive and Gram-negative bacteria. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: this compound MICs for Gram-Positive Bacteria [11][12]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Varies | Varies |

| Staphylococcus epidermidis | Varies | Varies |

| Streptococcus pneumoniae | Varies | Varies |

| Streptococcus pyogenes | Varies | Varies |

| Enterococcus faecalis | Varies | Varies |

Table 2: this compound MICs for Gram-Negative Bacteria [11][13]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Varies | Varies |

| Klebsiella pneumoniae | Varies | Varies |

| Proteus mirabilis | Varies | Varies |

| Enterobacter spp. | Varies | Varies |

| Pseudomonas aeruginosa | Varies | Varies |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Materials:

-

This compound powder (USP grade)

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile deionized water

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in sterile deionized water and filter-sterilize.[10]

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last column.[10]

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain on a suitable agar plate for 18-24 hours.

-

Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well (except for the sterility control well).

-

The final volume in each well will be 200 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]

-

-

Interpretation of Results:

-

Visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

-

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the binding affinity of this compound to specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam for binding to these proteins.[4]

Materials:

-

Bacterial strain of interest

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Ultracentrifuge

-

This compound

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL)

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them.

-

Resuspend the cells in lysis buffer and lyse them using sonication or a French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[15]

-

-

Competitive Binding:

-

Incubate aliquots of the membrane preparation with varying concentrations of this compound for a specific time (e.g., 30 minutes at 37°C).[15]

-

Add a fixed, saturating concentration of fluorescently labeled penicillin to each reaction and incubate for a shorter period (e.g., 10 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of fluorescent penicillin binding against the this compound concentration to determine the IC50 value for each PBP.[4]

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Diagram 1: Signaling pathway of this compound's action on a bacterial cell.

Diagram 2: Experimental workflow for MIC determination.

Diagram 3: Experimental workflow for PBP binding assay.

Conclusion

This compound remains a clinically relevant antibiotic, and a thorough understanding of its mechanism of action is crucial for its effective use and for the development of new antibacterial agents. By targeting essential PBPs, inhibiting peptidoglycan synthesis, and inducing autolysis, this compound effectively disrupts the integrity of the bacterial cell wall, leading to cell death. The experimental protocols and quantitative data presented in this guide provide a framework for further research into the nuanced interactions between this compound and its bacterial targets. Continued investigation into these mechanisms will be vital in the ongoing effort to combat bacterial infections and the rise of antibiotic resistance.

References

- 1. This compound, a new cephalosporin with a broad antibacterial spectrum. I. In vitro studies employing the gradient plate technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Susceptibility of this compound-resistant gram-negative bacilli to piperacillin, cefuroxime, and other selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. benchchem.com [benchchem.com]

The Dawn of a New Antibiotic Era: A Technical Guide to the History and Discovery of Cephalothin

Introduction

Cephalothin, a pioneering first-generation cephalosporin, marked a significant milestone in the fight against bacterial infections. Its introduction in 1964 provided a crucial alternative for treating infections, particularly those caused by penicillin-resistant staphylococci. This in-depth technical guide explores the historical journey of this compound's discovery, its chemical properties, mechanism of action, and the experimental methodologies that established its place in the antibiotic armamentarium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational antibiotic.

A Serendipitous Discovery: The Origins of Cephalosporins

The story of cephalosporins begins not in a pristine laboratory, but in the coastal waters of Sardinia. In 1945, Italian scientist Giuseppe Brotzu, while investigating the self-purification of seawater near a sewage outlet, isolated a fungus named Cephalosporium acremonium (now known as Acremonium chrysogenum).[1][2][3][4][5] Brotzu observed that this fungus produced a substance with antibacterial activity against a range of pathogens, including Salmonella typhi, the causative agent of typhoid fever.[2][5]

Lacking the resources for further investigation, Brotzu sent his cultures to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin.[2] There, researchers led by Edward Abraham and Guy Newton successfully isolated the active antibacterial compounds.[2] One of these, Cephalosporin C, was found to be resistant to the inactivating effects of penicillinase, an enzyme produced by some bacteria that confers resistance to penicillin. This property made it a highly promising candidate for further development.

From Fungal Broth to Pharmaceutical Agent: The Birth of this compound

The core structure of Cephalosporin C, 7-aminocephalosporanic acid (7-ACA), became the foundation for the semi-synthetic production of a new class of antibiotics.[6][7] By modifying the side chains of 7-ACA, researchers could create derivatives with improved antibacterial activity and pharmacokinetic properties.[1]

Eli Lilly and Company spearheaded the development of the first commercially successful cephalosporin, this compound.[8] It was synthesized by the N-acylation of 7-ACA with 2-thienylacetic acid.[7] this compound, also known as cefalotin, was introduced to the market in 1964 and quickly became a valuable therapeutic agent.[6][9]

Chemical Structure and Properties

-

IUPAC Name: (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[10]

Mechanism of Action: Disrupting Bacterial Integrity

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][10][13][14][15][16][17] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[8][10][13][18] These enzymes are transpeptidases that catalyze the final step in the synthesis of peptidoglycan, a key component of the bacterial cell wall.[13] By binding to the active site of PBPs, this compound blocks their enzymatic activity, preventing the cross-linking of peptidoglycan chains.[8][13] This results in a weakened and defective cell wall, ultimately leading to cell lysis and bacterial death.[8][16][18]

Antibacterial Spectrum and Efficacy

As a first-generation cephalosporin, this compound is most effective against Gram-positive bacteria.[1][6][13][14] It demonstrates good activity against staphylococci and streptococci.[6][14] A key advantage of this compound is its resistance to staphylococcal β-lactamase (penicillinase), making it effective against penicillin-resistant Staphylococcus aureus strains.[10][17][19] Its activity against Gram-negative bacteria is more limited, although some species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis are susceptible.[6][20]

Table 1: In Vitro Antibacterial Spectrum of this compound

| Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive) | 0.1 - 0.5 |

| Staphylococcus aureus (penicillin-resistant) | 0.2 - 1.0 |

| Streptococcus pyogenes | 0.05 - 0.2 |

| Streptococcus pneumoniae | 0.1 - 0.5 |

| Escherichia coli | 2 - 16 |

| Klebsiella pneumoniae | 2 - 16 |

| Proteus mirabilis | 4 - 32 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound necessitate parenteral administration, as it is poorly absorbed from the gastrointestinal tract.[13][18]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Administration | Intravenous (IV) or Intramuscular (IM)[13][18] |

| Protein Binding | 50-60%[16] |

| Half-life | 0.5 - 1.0 hours[16][18] |

| Metabolism | Partially metabolized in the liver to desacetylthis compound[13][16] |

| Excretion | Primarily excreted unchanged by the kidneys via glomerular filtration[13][16] |

Experimental Protocols

The discovery and development of this compound relied on established microbiological and chemical techniques.

In Vitro Susceptibility Testing

The antibacterial activity of this compound was determined using methods such as tube-dilution and disc-plate diffusion assays to establish the Minimum Inhibitory Concentration (MIC) for various bacterial strains.[21]

Experimental Workflow: Tube-Dilution Method for MIC Determination

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each tube is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The tubes are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observation: The tubes are examined for visible signs of bacterial growth (turbidity).

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Chemical Synthesis

The semi-synthetic production of this compound involves the acylation of 7-aminocephalosporanic acid (7-ACA). An enzymatic synthesis approach has also been developed.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Substrates: 7-aminocephalosporanic acid (7-ACA) and an amide derivative of 2-thienylacetic acid (e.g., 2-thienylacetamide) are used as substrates.[22]

-

Enzyme: Penicillin G acylase is employed as the catalyst.[22]

-

Reaction Conditions: The reaction is carried out in an aqueous solution at a controlled pH (around 6.5) and temperature (10-15°C).[22]

-

Reaction Monitoring: The progress of the reaction is monitored to determine the conversion yield of 7-ACA to this compound.

-

Purification: this compound is purified from the reaction mixture using techniques such as crystallization.[22]

Conclusion

The discovery of this compound, stemming from the initial observations of Giuseppe Brotzu, represents a landmark achievement in the history of antimicrobial chemotherapy. As the first of a new class of antibiotics, the cephalosporins, it provided a much-needed therapeutic option against a range of bacterial infections, particularly those resistant to penicillin. The journey from a soil fungus to a life-saving drug underscores the importance of scientific curiosity, collaboration, and innovation in drug development. While newer generations of cephalosporins with broader spectrums of activity have since been developed, the foundational role of this compound in shaping modern antibiotic therapy remains undeniable.

References

- 1. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 2. opac.zbmed.de [opac.zbmed.de]

- 3. researchgate.net [researchgate.net]

- 4. [The origin of cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Giuseppe Brotzu and the discovery of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijesir.org [ijesir.org]

- 7. This compound, a New Cephalosporin with a Broad Antibacterial Spectrum: I. In Vitro Studies Employing the Gradient Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is this compound Sodium used for? [synapse.patsnap.com]

- 9. Cefalotin - Wikipedia [en.wikipedia.org]

- 10. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. GSRS [precision.fda.gov]

- 13. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 14. drugs.com [drugs.com]

- 15. Different Generations of Cephalosporin Medication [verywellhealth.com]

- 16. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 17. This compound - Humanitas.net [humanitas.net]

- 18. youtube.com [youtube.com]

- 19. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. In vitro and in vivo laboratory evaluation of this compound, a new broad spectrum antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enzymatic synthesis of this compound by penicillin G acylase* - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbiological spectrum of activity for Cephalothin against gram-positive and gram-negative bacteria

For Immediate Release

This technical guide provides an in-depth analysis of the microbiological spectrum of activity for Cephalothin, a first-generation cephalosporin antibiotic. Tailored for researchers, scientists, and drug development professionals, this document compiles quantitative susceptibility data, detailed experimental protocols, and a visual representation of its mechanism of action to serve as a comprehensive resource in the study of this important antimicrobial agent.

Microbiological Spectrum of Activity

This compound exhibits a spectrum of activity primarily directed against gram-positive organisms, with limited efficacy against gram-negative bacteria. Its bactericidal action is achieved through the inhibition of cell wall synthesis. The following tables summarize the in-vitro activity of this compound against a range of clinically relevant gram-positive and gram-negative bacteria, presenting Minimum Inhibitory Concentration (MIC) values at which 50% (MIC50) and 90% (MIC90) of isolates are inhibited.

Gram-Positive Bacteria

This compound is generally potent against many gram-positive cocci. It demonstrates strong activity against most strains of Staphylococcus aureus, excluding methicillin-resistant strains (MRSA), and various Streptococcus species.[1][2] However, its activity against Enterococcus faecalis is limited, with many strains exhibiting resistance.[3]

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 4 | 4 |

| Streptococcus pneumoniae | 0.12 | 0.12 |

| Enterococcus faecalis | >32 | >32 |

Note: Data is compiled from multiple sources and may vary based on geographic location and testing methodology.

Gram-Negative Bacteria

The activity of this compound against gram-negative bacteria is more variable. While some species like Escherichia coli and Klebsiella pneumoniae may show susceptibility, many strains have developed resistance.[4] Its efficacy against Proteus mirabilis is also inconsistent.[5][6]

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 55 (for ampicillin-resistant strains) | >64 |

| Klebsiella pneumoniae | 1 | 16 |

| Proteus mirabilis | 8 | 32 |

Note: Data is compiled from multiple sources and may vary based on geographic location and testing methodology.

Experimental Protocols

Accurate determination of the in-vitro activity of this compound relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.

Broth Microdilution Method (CLSI)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI M07 guidelines.[7][8]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the stock solution using a 0.22 µm filter.

-

Serial Dilutions: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Well 12 receives no inoculum.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Disk Diffusion Method (EUCAST)

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents. The following protocol is a summary of the EUCAST disk diffusion method.[9][10][11]

Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition.

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

This compound disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 1°C)

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Within 15 minutes of inoculation, apply a 30 µg this compound disk to the surface of the agar. Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter breakpoints provided by EUCAST.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[12] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall.

The interaction of this compound with PBPs can be visualized as a multi-step process:

Caption: this compound's mechanism of action via PBP inhibition.

The diagram illustrates that this compound binds to the active site of PBPs in the periplasmic space, leading to their acylation and inactivation. This prevents the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. The affinity of this compound for different PBPs varies among bacterial species, which contributes to its spectrum of activity.[13][14]

References

- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibility of Staphylococcus aureus to Cefaclor and this compound: Laboratory and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibiotic Sensitivity of Proteus mirabilis Urinary Tract Infection in Patients with Urinary Calculi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 10. nicd.ac.za [nicd.ac.za]

- 11. cgspace.cgiar.org [cgspace.cgiar.org]

- 12. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Binding of this compound and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Cephalothin: An In-Vitro Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalothin is a first-generation cephalosporin, a class of β-lactam antibiotics, that has been a cornerstone in treating various bacterial infections, particularly those caused by Gram-positive organisms.[1][2] Understanding its behavior in controlled laboratory settings is fundamental for predicting clinical efficacy, optimizing dosing regimens, and combating the rise of antimicrobial resistance. This technical guide provides a comprehensive overview of the in-vitro pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It details the experimental protocols used to derive these parameters, presents quantitative data in a structured format, and visualizes key processes and workflows to support research and development efforts.

Pharmacokinetics in In-Vitro Models

In-vitro pharmacokinetic studies for antibiotics primarily focus on properties that influence the concentration of the active drug available to interact with the target pathogen. For this compound, a key parameter is its binding to serum proteins, as only the unbound fraction is microbiologically active.

Protein Binding

This compound exhibits moderate binding to human serum proteins. The extent of this binding can significantly impact the concentration of free drug at the site of infection. Published values for the serum protein binding of this compound vary depending on the specific experimental conditions and methods used.[3]

| Parameter | Value | Organism/Matrix | Reference |

| Human Serum Protein Binding | 71.2% | Human | [3] |

| Human Serum Protein Binding | 50-60% | Human | [4] |

Experimental Protocol: In-Vitro Serum Protein Binding by Ultrafiltration

This method is used to separate the free (unbound) drug from the protein-bound drug in a serum sample.[3]

-

Preparation: Human serum is spiked with a known concentration of this compound.

-

Incubation: The mixture is incubated at a physiological temperature (37°C) and pH (7.4) to allow binding to reach equilibrium.

-

Ultrafiltration: The serum sample is placed in an ultrafiltration device containing a semi-permeable membrane with a molecular weight cutoff that retains proteins (like albumin) and protein-bound drug but allows the smaller, unbound this compound molecules to pass through.

-

Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2600 g at 37°C) to force the protein-free ultrafiltrate through the membrane.[5]

-

Quantification: The concentration of this compound in the ultrafiltrate (representing the unbound drug) is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The percentage of bound drug is calculated by comparing the concentration in the ultrafiltrate to the total drug concentration in the initial serum sample.

Pharmacodynamics in In-Vitro Models

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect, which for an antibiotic, is the inhibition or killing of bacteria. Key in-vitro PD parameters include the mechanism of action, minimum inhibitory and bactericidal concentrations, and the time course of antibacterial activity.

Mechanism of Action

Like all β-lactam antibiotics, this compound's bactericidal action results from the inhibition of bacterial cell wall synthesis.[1][4] The drug specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1][6] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a defective and osmotically unstable cell wall, which ultimately results in bacterial cell lysis and death.[4][6]

In-Vitro Potency (MIC and MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[7] The Minimum Bactericidal Concentration (MBC) or Minimal Lethal Concentration (MLC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8] this compound generally demonstrates greater potency against Gram-positive bacteria, particularly staphylococci, compared to many Gram-negative species.[9]

| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus (methicillin-sensitive) | - | - | 0.12 | [10] |

| Staphylococcus spp. | - | - | ≤2 (effective prophylaxis dose target) | [11] |

| Streptococci | Generally susceptible | - | - | [12] |

| Escherichia coli | - | - | 64 | [10] |

| Klebsiella spp. | Bacteriostatic concentration similar to MIC | - | - | [8][13] |

| Enterobacter spp. | Generally resistant | - | - | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9]

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend the colonies in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14] This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.[9] This creates a gradient of decreasing antibiotic concentrations across the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions, as well as to a growth control well (containing no antibiotic).

-

Incubation: Incubate the inoculated plate at 35°C for 16-20 hours in ambient air.[9]

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Experimental Protocol: Disk Diffusion Susceptibility Testing (Kirby-Bauer)

This protocol is based on CLSI document M02 and provides a qualitative assessment of susceptibility.[9]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[9]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[9][14]

-

Disk Application: Aseptically place a paper disk impregnated with a standardized amount of this compound (e.g., 30 µg) onto the surface of the inoculated agar.[9]

-

Incubation: Invert the plate and incubate at 35°C for 16-18 hours.[9]

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. This zone diameter is then compared to established CLSI breakpoint criteria to classify the isolate as "Susceptible," "Intermediate," or "Resistant."[9]

References

- 1. What is this compound Sodium used for? [synapse.patsnap.com]

- 2. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. Protein binding of cefazolin is saturable in vivo both between and within patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. bmj.com [bmj.com]

- 8. [In vitro studies on the activities of this compound against selected bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose regimen optimization of this compound for surgical prophylaxis against Staphylococcus aureus and coagulase negative staphylococci in dogs by pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cefuroxime, a new parenteral cephalosporin: collaborative in vitro susceptibility comparison with this compound against 5,887 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of timed bacteriostatic and bactericidal activities of this compound against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cephalothin Derivatives and Their Potential Antibacterial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cephalothin

This compound is a first-generation cephalosporin antibiotic, a class of β-lactam antibiotics derived from the fungus Cephalosporium acremonium.[1] Since its introduction, it has been a valuable agent for treating a variety of bacterial infections.[2] this compound is effective against a broad spectrum of gram-positive and many gram-negative bacteria, including Staphylococcus and Streptococcus species.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] Specifically, the β-lactam ring of this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This disruption leads to a compromised cell wall and ultimately results in bacterial cell lysis and death.[2][6]

The development of this compound derivatives has been driven by the need to address the growing challenge of antibiotic resistance and to improve the pharmacological properties of the parent compound.[7][8] Modifications to the core cephalosporin structure can lead to enhanced stability against bacterial β-lactamases, an expanded spectrum of activity, and improved pharmacokinetic profiles.[8]

This compound Derivatives and Their Enhanced Properties

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide array of derivatives with potentially improved antibacterial efficacy and pharmacological characteristics.

Ester Derivatives

Research has shown that the synthesis of ester derivatives of this compound can increase its lipophilicity, which may enhance its ability to penetrate bacterial membranes and the blood-brain barrier.[9] For instance, propyl and butyl ester derivatives of this compound have demonstrated significant growth inhibition of ampicillin-resistant Escherichia coli.[9] The increased lipophilicity is indicated by their higher Log P values compared to the parent this compound.[9]

Derivatives with Cyclic Disulfide Moieties

The incorporation of cyclic disulfide moieties into the cephalosporin structure represents another strategy to enhance antibacterial activity.[10] These modifications can improve the drug's performance, potentially by facilitating its uptake by bacteria or by providing additional mechanisms of action.[10] For example, a cephalosporin derivative containing an asparagusic acid moiety showed increased activity against Gram-negative bacteria.[10][11]

Analogues with Additional β-Lactam Rings

A novel class of cephalosporin analogues features an additional isolated β-lactam ring.[12][13] This structural modification has been shown to be effective against Gram-positive microorganisms, with a potency similar to that of the third-generation cephalosporin, ceftriaxone.[12][13] Computational analysis suggests that the different moieties of these compounds contribute to their binding energy towards various PBPs.[12][13]

Antibacterial Applications and Quantitative Data

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | - | [14] |

| This compound | Haemophilus influenzae | - | [14] |

| This compound Propyl Ester (Compound I) | Ampicillin-resistant E. coli | 55 (MIC50) | [9] |

| This compound Butyl Ester (Compound II) | Ampicillin-resistant E. coli | 30 (MIC50) | [9] |

| Cephalexin Derivatives | E. coli | - | [15] |

| Cephalosporin with Asparagusic Acid Moiety | Gram-negative strains | - | [10] |

| Cephalosporin Analogue with Additional β-Lactam Ring | Gram-positive bacteria | Comparable to Ceftriaxone | [12][13] |

| Cefazolin | Escherichia coli | 2 (MIC₅₀), 8 (MIC₉₀) | [16] |

| Cefazolin | Klebsiella pneumoniae | 2 (MIC₅₀), 4 (MIC₉₀) | [16] |

| Cefazolin | Proteus mirabilis | 4 (MIC₅₀), 8 (MIC₉₀) | [16] |

Note: Some entries indicate activity without specific MIC values as they were not provided in the cited sources.

Mechanism of Action of this compound and its Derivatives

The primary mechanism of action for all cephalosporins, including this compound and its derivatives, is the inhibition of bacterial cell wall synthesis.[2][6]

Caption: Mechanism of action of this compound derivatives.

The process unfolds as follows:

-

Binding to PBPs : The cephalosporin molecule penetrates the bacterial cell wall and binds to the active site of PBPs.[5]

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing them from carrying out their essential function of cross-linking the peptidoglycan chains.[6]

-

Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.[2]

-

Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][6]

Bacterial Resistance to this compound Derivatives

The emergence of bacterial resistance is a significant challenge in antibiotic therapy.[7] Bacteria have evolved several mechanisms to counteract the effects of cephalosporins.

Caption: Mechanisms of bacterial resistance to cephalosporins.

The primary mechanisms of resistance include:

-

Production of β-Lactamases : This is the most common mechanism of resistance.[12][13] Bacteria produce enzymes called β-lactamases that hydrolyze the β-lactam ring of the cephalosporin, rendering the antibiotic inactive.[7]

-

Alteration of Penicillin-Binding Proteins (PBPs) : Mutations in the genes encoding PBPs can lead to structural changes in these proteins.[4] This reduces the binding affinity of cephalosporins to their target, thus diminishing their inhibitory effect.[17]

-

Reduced Permeability : In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry.[4] A reduction in the number or modification of porin channels, through which cephalosporins typically enter the cell, can lead to decreased intracellular antibiotic concentration and resistance.[7]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of novel cephalosporin derivatives often involves the modification of the this compound core structure. A general approach for the synthesis of pyridinium-substituted cephalosporins is outlined below.[10][11]

Caption: Workflow for the synthesis of this compound derivatives.

Methodology:

-

Starting Material : The synthesis begins with this compound.[10][18]

-

Silylation : this compound is treated with a silylating agent such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA).[10][18]

-

Iodide Addition : Trimethylsilyl iodide (TMSI) is then added to the reaction mixture.[10][18]

-

Solvent Removal : The solvent, typically dichloromethane, is removed after a period of stirring.[10][18]

-

Addition of Pyridine Derivatives : The desired pyridine derivatives, dissolved in a solvent like dimethylformamide (DMF), are added to yield the final product.[10][18]

Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the in vitro activity of new antibiotic derivatives. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.[16][19]

6.2.1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid medium.[16][20]

Methodology:

-

Preparation of Antimicrobial Solutions : A stock solution of the this compound derivative is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.[16]

-

Inoculum Preparation : A standardized bacterial inoculum is prepared from several colonies of the test bacterium, with its turbidity adjusted to match a 0.5 McFarland standard.[16][21]

-

Inoculation : The microtiter wells containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.[21]

-

Incubation : The plates are incubated at 35°C ± 2°C for 16-20 hours.[21]

-

Interpretation : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20]

6.2.2. Kirby-Bauer Disk Diffusion Method

This method assesses bacterial susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[16][20]

Methodology:

-

Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method.[16]

-

Inoculation of Agar Plate : A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.[16][21]

-

Application of Antibiotic Disks : Paper disks impregnated with a standardized concentration of the this compound derivative are placed on the agar surface.[16]

-

Incubation : The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[16]

-

Measurement and Interpretation : The diameter of the zone of complete growth inhibition around each disk is measured. This zone diameter is then compared to established clinical breakpoints to classify the isolate as susceptible, intermediate, or resistant.[16][21]

Conclusion and Future Perspectives

This compound and its derivatives remain an important area of research in the quest for new and effective antibacterial agents. The chemical versatility of the cephalosporin scaffold allows for the design and synthesis of novel compounds with enhanced activity against resistant pathogens and improved pharmacological profiles. Future research will likely focus on the development of derivatives that can overcome emerging resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases. Furthermore, the exploration of novel drug delivery systems and combination therapies involving this compound derivatives could provide new avenues for combating challenging bacterial infections. Continued efforts in medicinal chemistry, microbiology, and clinical research are essential to fully realize the potential of these valuable antibiotics.

References

- 1. This compound | drug | Britannica [britannica.com]

- 2. What is this compound Sodium used for? [synapse.patsnap.com]

- 3. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Sodium | C16H15N2NaO6S2 | CID 23675321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. ovid.com [ovid.com]

- 8. Cephalosporin antibiotics: molecules that respond to different needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of this compound that inhibit ampicillin resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis and biological evaluation of the progenitor of a new class of cephalosporin analogues, with a particular focus on structure-based computational analysis | PLOS One [journals.plos.org]

- 13. Synthesis and biological evaluation of the progenitor of a new class of cephalosporin analogues, with a particular focus on structure-based computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. api.pageplace.de [api.pageplace.de]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial studies on the in vitro biological activity of Cephalothin

An In-Depth Technical Guide on the Initial In Vitro Biological Activity of Cephalothin

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro biological activity of this compound. The document details its mechanism of action, antibacterial spectrum with quantitative data, standardized experimental protocols for its evaluation, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound is a first-generation cephalosporin antibiotic that functions by disrupting the integrity of the bacterial cell wall.[1][2] As a member of the beta-lactam class of antibiotics, its bactericidal activity is achieved through a well-established mechanism:[3][4]

-

Targeting Penicillin-Binding Proteins (PBPs): this compound's primary molecular targets are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2]

-

Inhibition of Peptidoglycan Synthesis: By binding to the active site of PBPs, this compound inhibits their transpeptidase activity. This action blocks the cross-linking of peptidoglycan chains, a crucial step for providing structural rigidity to the cell wall.[1]

-

Induction of Cell Lysis: The disruption of cell wall synthesis and repair leads to a structurally compromised and weakened cell wall. Consequently, the bacterium is unable to withstand its internal osmotic pressure, resulting in cell lysis and death.[1][3]

In Vitro Antibacterial Spectrum

This compound is characterized as a broad-spectrum antibiotic, demonstrating activity against a wide array of Gram-positive bacteria and a more limited range of Gram-negative bacteria.[5][6] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible in vitro growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Various Bacterial Species

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | - | 1.56 | - |

| Staphylococcus epidermidis | - | - | 0.78 | - |

| Escherichia coli | - | - | 3.13 | - |

| Klebsiella pneumoniae | - | - | 6.25 | - |

| Proteus mirabilis | - | - | 3.13 | - |

| Enterococcus spp. | - | Generally higher MICs | - | - |

| Pseudomonas aeruginosa | - | Generally resistant | - | - |

MIC₅₀ and MIC₉₀ refer to the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Studies have shown that this compound is active against both penicillin-sensitive and penicillin-resistant strains of Staphylococcus aureus.[5][6] However, many Gram-negative bacilli and enterococci show reduced sensitivity, and resistance is common in species such as Pseudomonas aeruginosa.[7][8]

Experimental Protocols

The in vitro activity of this compound is primarily assessed through standardized susceptibility testing methods, such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion assay.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This quantitative method determines the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates with round-bottom wells

-

This compound powder of known purity

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial culture grown overnight on a suitable agar medium

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Multichannel and single-channel micropipettes with sterile tips

-

Incubator set at 35 ± 2°C

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in MHB to twice the highest desired testing concentration.

-

Dispense 100 µL of sterile MHB into all wells of a microtiter plate.

-

Add 100 µL of the 2x this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive growth control (no antibiotic), and column 12 is the sterility control (no bacteria).[5]

-

-

Inoculum Preparation:

-

From an 18-24 hour culture plate, select several morphologically similar colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

The MIC is read as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) in the well.[10]

-

Kirby-Bauer Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of bacteria to an antibiotic based on the size of the growth inhibition zone around an antibiotic-impregnated disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

This compound disks (30 µg)

-

Bacterial culture and 0.5 McFarland standard as described above

-

Sterile cotton swabs

-

Sterile forceps or disk dispenser

-

Incubator set at 35 ± 2°C

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

-

Remove excess inoculum by pressing the swab against the inner wall of the tube.

-

Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth.

-

-

Application of Disks:

-

Within 15 minutes of inoculation, aseptically place a this compound (30 µg) disk onto the agar surface.

-

Gently press the disk with forceps to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the breakpoints established by a standard-setting organization like the Clinical and Laboratory Standards Institute (CLSI).

-

Visualizations of Pathways and Workflows

Experimental Workflow for Kirby-Bauer Disk Diffusion Test

Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.

This compound's Mechanism of Action

Caption: The molecular mechanism of this compound's bactericidal activity.

Induction of AmpC β-Lactamase by this compound

This compound, like other first-generation cephalosporins, can act as a potent inducer of AmpC β-lactamase expression in some Gram-negative bacteria, which is a mechanism of resistance.[11][12][13]

Caption: Signaling pathway for AmpC β-lactamase induction by this compound.

References

- 1. apec.org [apec.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. In Vitro Activity of Cefotaxime Against this compound-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound. Its in vitro antibacterial spectrum as studied in a diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound—Its In Vitro Antibacterial Spectrum as Studied in a Diagnostic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales [mdpi.com]

Cephalothin: A Technical Guide on its Role as a Semisynthetic Derivative of Cephalosporin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalothin is a first-generation cephalosporin antibiotic, representing a significant milestone in the development of β-lactam antibiotics.[1][2] As a semisynthetic derivative of cephalosporin C, it possesses a broad spectrum of antibacterial activity.[3][4] This technical guide provides an in-depth analysis of this compound, focusing on its synthesis from cephalosporin C, mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation.

This compound, chemically known as 7-(thiophene-2-acetamido) cephalosporanic acid, was the first cephalosporin to be marketed in 1964.[2] Its development paved the way for a new class of antibiotics used to treat a variety of bacterial infections, including those of the respiratory tract, skin and soft tissues, bones and joints, and urinary tract.[2][5] It is particularly noted for its resistance to staphylococcal penicillinase, making it effective against penicillin-resistant Staphylococcus aureus strains.[5]

From Cephalosporin C to this compound: A Semisynthetic Journey

The core of all cephalosporin antibiotics is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is derived from cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum (previously Cephalosporium acremonium).[6][7] Cephalosporin C itself has only moderate antibacterial activity and is not potent enough for clinical use.[8] The key to enhancing its therapeutic potential lies in the modification of its side chains.

The synthesis of this compound involves a two-stage process:

-

Deacylation of Cephalosporin C to 7-ACA: The D-α-aminoadipoyl side chain of Cephalosporin C is removed to produce the essential intermediate, 7-ACA.[8] This can be achieved through chemical methods, which often involve harsh conditions and toxic reagents, or more commonly now, through enzymatic processes.[9][10] The enzymatic conversion is typically a two-step process utilizing D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[9][10][11]

-

Acylation of 7-ACA to this compound: The 7-ACA nucleus is then acylated with a thiophene-2-acetyl side chain to yield this compound.[3][12] This modification enhances the antibacterial activity and defines its spectrum.

Caption: Enzymatic Synthesis of this compound from Cephalosporin C.

Mechanism of Action

Like all β-lactam antibiotics, this compound's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[13][14] This process involves several key steps:

-

Targeting Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located in the bacterial cytoplasmic membrane.[1][15]

-

Inhibition of Peptidoglycan Synthesis: PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis, the cross-linking of peptide chains.[1][14]

-

Cell Wall Destabilization: By inhibiting PBPs, this compound prevents the formation of a stable peptidoglycan layer, leading to a weakened and defective cell wall.[14][15]

-

Bacterial Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[13][15]

Caption: Mechanism of Action of this compound.

Antibacterial Spectrum and Potency

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[4] Its activity is largely unaffected by penicillinase produced by staphylococci.[3][16]

Table 1: Antibacterial Spectrum of this compound

| Bacterial Group | Susceptible Organisms |

|---|---|